Benzocaine Hydrochloride
Overview
Description
Benzocaine Hydrochloride is a hydrochloride salt form of benzocaine, which is an ester local anesthetic. It is commonly used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, and minor skin irritations . This compound acts by preventing the transmission of impulses along nerve fibers and at nerve endings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzocaine Hydrochloride can be synthesized via a multi-step process starting from p-toluidine. The synthesis involves the following steps :
Synthesis of 4′-methylacetanilide:
p-toluidine reacts with acetic anhydride to form 4′-methylacetanilide.Synthesis of p-acetamidobenzoic acid: 4′-methylacetanilide is oxidized using potassium permanganate.
Synthesis of p-aminobenzoic acid hydrochloride:
p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid.Synthesis of Benzocaine:
p-aminobenzoic acid hydrochloride is esterified with ethanol in the presence of sulfuric acid.Industrial Production Methods
Industrial production of this compound typically involves the Fischer esterification reaction, where p-aminobenzoic acid is reacted with ethanol in the presence of an acid catalyst . This method is favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzocaine Hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of benzocaine from p-aminobenzoic acid and ethanol.
Hydrolysis: Breakdown of benzocaine into p-aminobenzoic acid and ethanol.
Oxidation: Conversion of p-toluidine to p-acetamidobenzoic acid using potassium permanganate.
Common Reagents and Conditions
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products Formed
Esterification: Benzocaine.
p-aminobenzoic acid. Oxidation: p-acetamidobenzoic acid .Scientific Research Applications
Benzocaine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Studied for its effects on nerve cells and its potential use in neurodegenerative disorders.
Medicine: Commonly used as a local anesthetic in dental procedures and minor surgeries.
Industry: Used in over-the-counter products for pain relief and as an ingredient in topical anesthetics.
Mechanism of Action
Benzocaine Hydrochloride exerts its effects by diffusing into nerve cells and binding to sodium channels. This prevents the channels from opening and blocks the influx of sodium ions, thereby inhibiting nerve depolarization and conduction of nerve impulses . This action results in the temporary relief of pain and itching.
Comparison with Similar Compounds
Benzocaine Hydrochloride is similar to other local anesthetics such as procaine, tetracaine, butamben, declopramide, and metoclopramide . it is unique in its triple action, which includes pain relief, antioxidative, and antimicrobial activities . Additionally, this compound has a low pKa value and solubility in aqueous conditions, making it suitable for localized pain relief .
List of Similar Compounds
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Properties
IUPAC Name |
ethyl 4-aminobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADDQHUJDUAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-09-7 (Parent) | |
Record name | Benzocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177812 | |
Record name | Benzocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-88-5, 105931-72-4 | |
Record name | Benzocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23239-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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